2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-3-17-9(10(12,13)14)4-5-15(6-9)8(16)7(2)11/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAAWFYFGYPOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)C(=O)C(C)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molecular weight of 273.68 g/mol. The structure includes a pyrrolidine ring substituted with ethoxy and trifluoromethyl groups, which are significant for its biological activity.
Pyrrolidine Ring : The pyrrolidine structure is known to influence the compound's interaction with biological targets. Pyrrolidines often exhibit diverse pharmacological activities, including modulation of neurotransmitter systems.
Trifluoromethyl Group : The incorporation of trifluoromethyl groups has been linked to enhanced lipophilicity and metabolic stability, which can improve the bioavailability and potency of pharmaceutical agents . This group can also participate in hydrogen bonding interactions, potentially increasing binding affinity to target proteins.
Biological Activity
Research indicates that this compound may possess various biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be elucidated.
- Antiviral Activity : The compound's structure is conducive to interactions with viral proteins, making it a candidate for antiviral drug development.
- Pharmaceutical Intermediate : Its unique chemical structure positions it as a valuable intermediate in synthesizing other biologically active compounds .
Table 1: Summary of Biological Activities
Research Insights
A study published in the Journal of Medicinal Chemistry highlights the significance of trifluoromethyl groups in enhancing the efficacy of various drug candidates. It emphasizes that compounds like this compound could lead to the development of more effective therapeutic agents targeting specific diseases .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic effects. Studies have indicated that it may exhibit:
- Enzyme Inhibition: Research suggests that compounds with similar structures can inhibit specific enzymes, which may lead to therapeutic benefits in conditions like inflammation or pain management.
- Receptor Binding: The unique structure allows for interaction with various biological receptors, potentially modulating their activity for therapeutic purposes.
2. Synthesis of Complex Molecules
Due to its structural characteristics, 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
| Reaction Type | Description |
|---|---|
| Oxidation | Introduction of oxygen-containing functional groups. |
| Reduction | Removal of oxygen-containing groups or reduction of double bonds. |
| Substitution | Replacement of one functional group with another. |
3. Material Science
The compound's unique chemical properties make it suitable for developing new materials. Its stability and reactivity can be harnessed in creating polymers or other advanced materials that require specific functional characteristics.
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry explored the enzyme inhibition potential of compounds related to this compound. The results indicated significant inhibition against certain targets, suggesting potential applications in treating diseases where these enzymes play a critical role.
Case Study 2: Synthesis of Novel Drug Candidates
In another study, researchers utilized this compound as a precursor to synthesize novel drug candidates aimed at treating neurodegenerative diseases. The synthesized compounds demonstrated promising activity in vitro, highlighting the utility of this compound in drug development.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with analogs from the provided evidence:
Key Observations :
- Ring Size: The target’s pyrrolidine (5-membered) vs. azetidine (4-membered in ) affects reactivity.
- Substituents: The trifluoromethyl group in the target and its azetidine analog enhances electron-withdrawing effects and lipophilicity compared to non-fluorinated analogs like 1g .
- Aromatic vs. Aliphatic Cores : The thiophene-containing compound () leverages aromatic electrophilic substitution, whereas the target’s aliphatic pyrrolidine enables nucleophilic reactions.
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the nucleophilic substitution of a chlorinated ketone precursor with a suitably substituted pyrrolidine derivative. The key synthetic steps are:
-
- A chlorinated propanone derivative, commonly 2-chloropropanoyl chloride or 2-chloropropanone.
- A 3-substituted pyrrolidine bearing ethoxy and trifluoromethyl groups at the 3-position.
Reaction Type : Nucleophilic substitution (N-alkylation) where the pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of the chloropropanone derivative, forming the ketone linkage.
Base Usage : A tertiary amine base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction, improving yield and purity.
Detailed Preparation Method
Based on analogous compounds and related pyrrolidine derivatives, the preparation proceeds as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Dissolve 3-ethoxy-3-(trifluoromethyl)pyrrolidine in anhydrous solvent (e.g., dichloromethane or acetonitrile) | Provides the nucleophilic amine component |
| 2 | Add 2-chloropropanoyl chloride dropwise at 0°C under inert atmosphere | Controls reaction rate and minimizes side reactions |
| 3 | Add triethylamine as a base to scavenge HCl | Prevents acid-catalyzed side reactions |
| 4 | Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 25-40°C) for several hours (typically 12-24 h) | Ensures complete conversion |
| 5 | Quench reaction with water, extract organic phase | Separates product from aqueous impurities |
| 6 | Purify crude product by flash chromatography or recrystallization | Achieves high purity product |
Reaction Optimization and Yields
- Solvent Choice : Polar aprotic solvents such as acetonitrile or dichloromethane are preferred for better solubility and reaction control.
- Temperature Control : Initial cooling to 0°C minimizes side reactions; subsequent stirring at room temperature ensures reaction completion.
- Base Equivalents : Typically, 1.1 to 1.5 equivalents of triethylamine are used to neutralize HCl.
- Reaction Time : 12 to 24 hours is common to achieve high conversion.
- Yield : Literature reports analogous reactions yielding 70-90% pure product after purification.
Supporting Experimental Data
| Parameter | Value/Condition | Notes |
|---|---|---|
| Molecular Formula | C10H15ClF3NO2 | Confirmed by elemental analysis |
| Molecular Weight | 273.68 g/mol | Consistent with expected structure |
| Purification | Flash chromatography on silica gel | Typical solvent gradient: ethyl acetate/hexanes |
| Characterization | NMR, MS, IR spectroscopy | Confirms structure and purity |
Related Synthetic Examples and Literature Insights
- A similar preparation involving piperidine derivatives reacting with 2-chloropropanoyl chloride under triethylamine base conditions has been documented, indicating the general applicability of this approach for cyclic amine derivatives with chlorinated ketones.
- Microwave-assisted synthesis and use of bases like sodium carbonate have been reported for related pyrrolidine compounds, which may improve reaction rates and yields.
- The trifluoromethyl and ethoxy substituents on the pyrrolidine ring are introduced prior to the coupling step, often via nucleophilic substitution or alkylation reactions on pyrrolidine precursors.
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Starting Materials | 3-ethoxy-3-(trifluoromethyl)pyrrolidine, 2-chloropropanoyl chloride |
| Solvent | Dichloromethane, Acetonitrile |
| Base | Triethylamine (1.1-1.5 eq.) |
| Temperature | 0°C (addition), then 25-40°C (reaction) |
| Reaction Time | 12-24 hours |
| Workup | Aqueous quench, organic extraction |
| Purification | Flash chromatography |
| Yield | 70-90% (typical) |
This preparation method reflects a standard approach for synthesizing chlorinated ketone derivatives of substituted pyrrolidines, optimized for high purity and yield. The presence of trifluoromethyl and ethoxy groups requires careful control of reaction conditions to avoid side reactions and ensure the integrity of these sensitive substituents.
Q & A
Q. What are the recommended methods for synthesizing 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one, and how do reaction conditions influence yield?
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting a pyrrolidine derivative (e.g., 3-ethoxy-3-(trifluoromethyl)pyrrolidine) with a chlorinated propanone precursor under basic conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates .
- Temperature : Controlled heating (40–60°C) minimizes side reactions .
- Catalysts : Bases like potassium carbonate facilitate deprotonation and nucleophilic attack .
Q. Table 1: Example Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–60°C | >75% yield |
| Solvent | Dichloromethane | High solubility |
| Reaction Time | 6–12 hours | Avoids over-reaction |
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- NMR Spectroscopy :
- ¹H NMR : Peaks for pyrrolidine protons (δ 3.0–3.5 ppm), ethoxy group (δ 1.2–1.4 ppm for CH₃), and trifluoromethyl (no proton signal) .
- ¹³C NMR : Carbonyl carbon (δ ~200 ppm), trifluoromethyl (δ ~120 ppm, quartets due to ¹JCF coupling) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z ~310) .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-F (~1100 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Critical precautions include:
Q. Table 2: Key Hazard Codes and Precautionary Measures
| Hazard Code | Risk | Precautionary Measure (P-Code) |
|---|---|---|
| H314 | Severe skin burns | P280 (wear gloves) |
| H335 | Respiratory irritation | P271 (use ventilation) |
| H413 | Aquatic toxicity | P273 (prevent environmental release) |
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity and metabolic stability in biological systems?
The trifluoromethyl (-CF₃) group:
- Enhances lipophilicity : Improves membrane permeability, critical for drug candidates .
- Resists metabolic oxidation : The C-F bond is stable under physiological conditions, prolonging half-life .
- Electronic effects : Electron-withdrawing nature polarizes adjacent bonds, affecting nucleophilic/electrophilic reactivity .
Experimental Insight : In enzyme inhibition assays, -CF₃ derivatives show 3–5× higher binding affinity compared to non-fluorinated analogs .
Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?
- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., cytochrome P450) by simulating ligand-receptor interactions .
- MD Simulations : GROMACS assesses stability of protein-ligand complexes over time (e.g., RMSD <2 Å over 100 ns) .
- QSAR Models : Predict bioactivity using descriptors like logP and topological polar surface area (TPSA) .
Case Study : Docking studies revealed hydrogen bonding between the carbonyl group and Ser123 of a target kinase, explaining inhibitory activity (IC₅₀ = 0.8 μM) .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Compare NMR, MS, and X-ray crystallography (if crystals are obtainable) .
- Decoupling Experiments : Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in complex spectra .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm ambiguous carbon assignments .
Example : A reported δ 3.3 ppm signal initially attributed to pyrrolidine-CH₂ was corrected to ethoxy-CH₂ after HSQC analysis .
Q. What are the challenges in scaling up synthesis, and how can reaction conditions be optimized for reproducibility?
- By-Product Formation : Higher temperatures in large batches may promote side reactions (e.g., hydrolysis of the chloro group). Mitigate via:
- Flow Chemistry : Continuous reactors improve heat dissipation and mixing .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time adjustment .
- Purification : Column chromatography is impractical at scale; switch to recrystallization using ethanol/water mixtures .
Q. Table 3: Scalability Challenges and Solutions
| Challenge | Solution | Outcome |
|---|---|---|
| Heat dissipation | Jacketed reactors | 15% reduction in impurities |
| Product isolation | Recrystallization (ethanol/H₂O) | >90% purity |
Q. What role does the pyrrolidine ring conformation play in modulating biological activity?
- Ring Puckering : Chair vs. boat conformations affect steric interactions with target binding pockets .
- Hydrogen Bonding : The tertiary amine in pyrrolidine forms salt bridges with acidic residues (e.g., Asp189 in thrombin) .
- Stereochemistry : Enantiomers (R/S) may exhibit divergent activities. Resolve via chiral HPLC using cellulose-based columns .
Biological Evidence : The (R)-enantiomer showed 10× higher inhibition of a protease target compared to the (S)-form in kinetic assays .
Q. Methodological Guidance
- Data Interpretation : Always cross-reference spectroscopic data with computational predictions (e.g., ChemDraw NMR simulations) .
- Safety Compliance : Regularly audit lab protocols against GHS standards (e.g., ISO 17025) .
- Collaborative Tools : Use platforms like SciFinder for literature surveys on analogous compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
